![molecular formula C13H19N3O B5665733 (3R*,4S*)-4-cyclopropyl-1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B5665733.png)
(3R*,4S*)-4-cyclopropyl-1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-3-pyrrolidinamine
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Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which are closely related to the target compound, can involve diastereoselective methods. The use of catalytic Yb(OTf)3 has been reported to facilitate the smooth reaction of primary amines or anilines with aldehydes and 1,1-cyclopropanediesters, yielding pyrrolidines with significant diastereoselectivity (Carson & Kerr, 2005). Additionally, Lewis acid-catalyzed reactions of arylvinylidenecyclopropanes with ethyl (arylimino)acetates have been developed to prepare various pyrrolidine derivatives (Lu & Shi, 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule often showcases important interactions such as C–H⋯N and π⋯π interactions, contributing to the stabilization and packing in the crystal structure (Lai, Mohr, & Tiekink, 2006).
Chemical Reactions and Properties
The compound's reactivity is characterized by its interactions in various chemical reactions, notably in 1,3-dipolar cycloadditions, which are a common pathway for the synthesis of pyrrolidine derivatives. These reactions are highly regio- and diastereoselective, leading to the formation of complex structures from simple precursors (Udry, Repetto, & Varela, 2014).
properties
IUPAC Name |
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(2-methyl-1H-pyrrol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-8-10(4-5-15-8)13(17)16-6-11(9-2-3-9)12(14)7-16/h4-5,9,11-12,15H,2-3,6-7,14H2,1H3/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDMEMFAUSHJES-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C(=O)N2CC(C(C2)N)C3CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN1)C(=O)N2C[C@@H]([C@H](C2)N)C3CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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